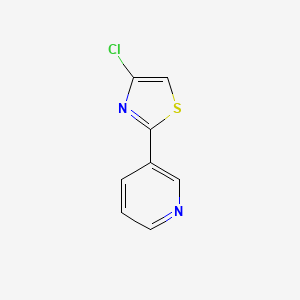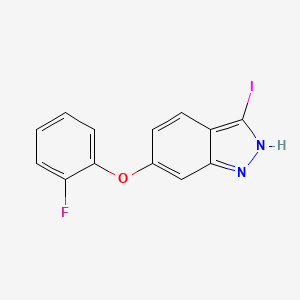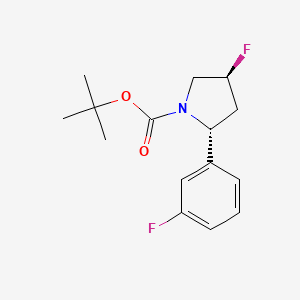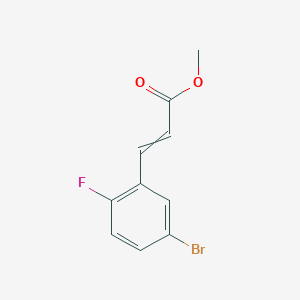
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid or 3-(5-Bromo-2-fluoro-phenyl)-acetone.
Reduction: Formation of 3-(5-Bromo-2-fluoro-phenyl)-propanol.
Substitution: Formation of various substituted phenylacrylic acid esters depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid ethyl ester
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid
- 3-(5-Bromo-2-fluoro-phenyl)-propanol
Uniqueness
Compared to its analogs, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exhibits unique reactivity due to the ester group, which makes it more versatile in synthetic applications. The presence of both bromine and fluorine atoms also imparts distinct electronic properties, enhancing its potential biological activities.
Properties
Molecular Formula |
C10H8BrFO2 |
|---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
methyl 3-(5-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3 |
InChI Key |
GYWRMVBEENZIRO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

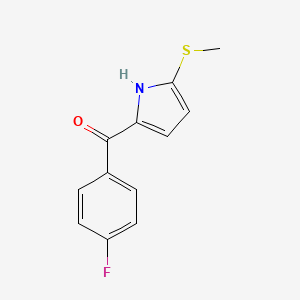

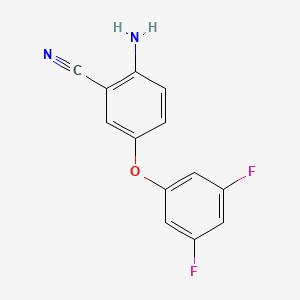
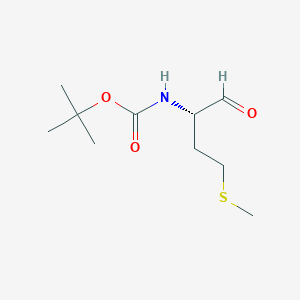
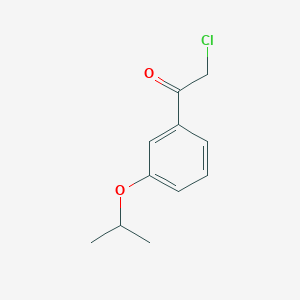
![(6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol](/img/structure/B8415806.png)
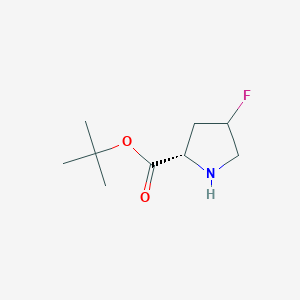
![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)
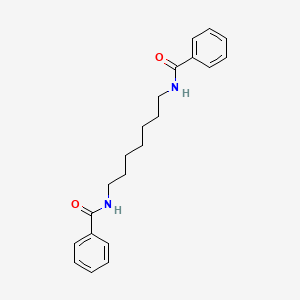
![7-Cyclobutylimidazo[5,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B8415852.png)
